1-Ethoxy-4-ethynyl-2-methoxybenzene
Description
Historical Context and Evolution of Synthesis Strategies for Substituted Benzenes Bearing Ether and Alkynyl Groups
The synthesis of substituted benzenes has been a cornerstone of organic chemistry for over a century. Early methods often relied on electrophilic aromatic substitution reactions, which, while effective, could sometimes lack regiochemical control, leading to mixtures of products. youtube.comkhanacademy.org The introduction of the Williamson ether synthesis provided a reliable method for forming the ether linkage, typically by reacting a phenoxide with an alkyl halide. researchgate.netresearchgate.net
The installation of an alkynyl group onto an aromatic ring has also seen significant evolution. Initially, methods such as the dehydrohalogenation of dihaloalkanes were employed. However, the advent of transition metal-catalyzed cross-coupling reactions revolutionized this area of synthesis. The Sonogashira coupling, discovered in 1975, has become a particularly powerful tool. wikipedia.orgrsc.org This reaction enables the direct coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst, offering high yields and excellent functional group tolerance under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org Over the years, numerous advancements have been made to the Sonogashira coupling, including the development of copper-free conditions to prevent the undesired formation of alkyne dimers and the use of various ligands to enhance catalytic activity. wikipedia.orgorganic-chemistry.org
The synthesis of a molecule like 1-ethoxy-4-ethynyl-2-methoxybenzene would typically involve a multi-step sequence, starting with a commercially available substituted phenol (B47542). For instance, a plausible route could begin with the iodination or bromination of a suitable precursor like 3-ethoxy-4-methoxybenzaldehyde, followed by a Sonogashira coupling with a protected acetylene (B1199291) source, and finally deprotection to yield the terminal alkyne. The regioselective synthesis of the starting substituted benzene (B151609) ring is crucial and can be achieved through a variety of established synthetic methodologies. rsc.orgchemicalbook.com
Contemporary Significance in Advanced Organic Synthesis and Materials Chemistry
In modern organic synthesis, compounds like this compound are highly valued for their role as versatile synthetic intermediates. The terminal alkyne can participate in a wide array of chemical transformations, including "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition, which is widely used in bioconjugation and drug discovery. researchgate.net The alkyne can also be further elaborated through various coupling reactions, hydrofunctionalizations, and cyclizations to construct complex molecular architectures. mdpi.comnih.govoregonstate.edu
In the realm of materials chemistry, aryl ethers with alkynyl functionalities are precursors to a range of functional materials. The rigid, linear nature of the ethynyl (B1212043) group makes these compounds interesting candidates for the construction of liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic materials. The ability to precisely tune the electronic properties of the molecule by varying the substituents on the aromatic ring allows for the rational design of materials with specific optical and electronic characteristics.
Detailed Research Findings
The specific compound, this compound, is a disubstituted aryl alkyne. Its chemical properties and reactivity are dictated by the electronic effects of the ethoxy and methoxy (B1213986) substituents on the aromatic ring and the presence of the terminal alkyne.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Ethoxy-4-ethynylbenzene | C10H10O | 146.19 | 79887-14-2 |
| 1-Ethynyl-4-methoxybenzene | C9H8O | 132.16 | 768-60-5 |
| 1-Ethoxy-4-methoxybenzene | C9H12O2 | 152.19 | 5076-72-2 |
| 1-Iodo-2-methoxybenzene | C7H7IO | 234.03 | 529-27-1 |
| 4-Bromo-1-iodo-2-methoxybenzene (B592609) | C7H6BrIO | 312.93 | 791642-68-7 |
Data sourced from PubChem and other chemical supplier databases. nih.govnih.govuni.lunist.govchemimpex.com
The synthesis of this compound would likely proceed through a Sonogashira coupling reaction. A plausible precursor would be an iodo- or bromo-substituted 1-ethoxy-2-methoxybenzene (B107308). The synthesis of such precursors is well-established. For example, 4-bromo-1-iodo-2-methoxybenzene can be synthesized from 4-bromo-2-methoxyaniline (B48862) via a Sandmeyer-type reaction. Similarly, 1-iodo-2-methoxybenzene is a commercially available reagent used in various cross-coupling reactions. chemimpex.com
The Sonogashira coupling itself is a robust and versatile reaction. It typically involves a palladium(0) catalyst, often formed in situ from a palladium(II) precursor, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org The reaction can be carried out with a variety of terminal alkynes, including trimethylsilylacetylene, which can be subsequently deprotected to reveal the terminal alkyne. libretexts.org
Table 2: Representative Sonogashira Coupling Reaction Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature |
| Aryl Iodide | Terminal Alkyne | Pd(PPh3)4 / CuI | Triethylamine | THF | Room Temp. |
| Aryl Bromide | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Diisopropylamine | DMF | 50-100 °C |
| Aryl Iodide | Trimethylsilylacetylene | Pd(OAc)2 / PPh3 / CuI | Triethylamine | Toluene | 60 °C |
This table represents typical conditions and may vary depending on the specific substrates. wikipedia.orglibretexts.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-ethynyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h1,6-8H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGGJHUQGUFYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293338 | |
| Record name | 1-Ethoxy-4-ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057669-92-7 | |
| Record name | 1-Ethoxy-4-ethynyl-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057669-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-4-ethynyl-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Transformations of 1 Ethoxy 4 Ethynyl 2 Methoxybenzene
Reactivity of the Terminal Ethynyl (B1212043) Group
The terminal ethynyl group (–C≡CH) is the most reactive functional group in 1-ethoxy-4-ethynyl-2-methoxybenzene, serving as a linchpin for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characterized by addition reactions across the triple bond and the acidity of the terminal proton.
Azide-Alkyne Cycloaddition (Click Chemistry)
The 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,2,3-triazole rings. This reaction is prized for its high efficiency, selectivity, and tolerance of a wide range of functional groups. Depending on the catalyst used, different regioisomers of the triazole product can be selectively synthesized.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nrochemistry.comjove.com The reaction, discovered independently by the groups of Meldal and Sharpless, proceeds rapidly under mild conditions, often in aqueous solvents. nrochemistry.com The mechanism involves the in situ formation of a copper(I) acetylide from the terminal alkyne, which then reacts with an organic azide. masterorganicchemistry.com
For this compound, the reaction with an organic azide (R-N₃) in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) would lead to the formation of a 1-(4-ethoxy-2-methoxyphenyl)-4-(R)-1H-1,2,3-triazole. This reaction provides a highly reliable method for conjugating the this compound moiety to other molecules.
Table 1: Representative Conditions for CuAAC Reaction
| Component | Example Reagent/Condition | Role | Expected Product with this compound |
| Alkyne | This compound | Substrate | \multirow{4}{*}{\parbox{5cm}{1-Benzyl-4-(4-ethoxy-2-methoxyphenyl)-1H-1,2,3-triazole}} |
| Azide | Benzyl azide | Reaction Partner | |
| Catalyst | Copper(II) Sulfate (CuSO₄) with Sodium Ascorbate | Generates Cu(I) in situ | |
| Solvent | t-Butanol/Water | Reaction Medium |
As a powerful complement to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. numberanalytics.comlibretexts.org This transformation is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl]-based compounds. numberanalytics.comorganic-chemistry.org Unlike the copper-catalyzed variant, the proposed mechanism for RuAAC does not involve a terminal metal acetylide but proceeds through the formation of a ruthenacycle intermediate. organic-chemistry.orgrsc.org This distinct mechanism accounts for the reversed regioselectivity.
When this compound is subjected to RuAAC conditions with an organic azide (R-N₃), the reaction yields the corresponding 1-(R)-5-(4-ethoxy-2-methoxyphenyl)-1H-1,2,3-triazole. The ability to access the 1,5-isomer is crucial in fields like medicinal chemistry and materials science, where the specific substitution pattern of the triazole ring can significantly impact biological activity or material properties. libretexts.org
Table 2: Representative Conditions for RuAAC Reaction
| Component | Example Reagent/Condition | Role | Expected Product with this compound |
| Alkyne | This compound | Substrate | \multirow{4}{*}{\parbox{5cm}{1-Benzyl-5-(4-ethoxy-2-methoxyphenyl)-1H-1,2,3-triazole}} |
| Azide | Benzyl azide | Reaction Partner | |
| Catalyst | CpRuCl(PPh₃)₂ or CpRuCl(COD) | Catalyst | |
| Solvent | Toluene or Dioxane | Reaction Medium |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free variant of click chemistry that has found widespread use in biological systems where metal toxicity is a concern. libretexts.orgsci-hub.se The reaction's driving force is the high ring strain of a cycloalkyne, typically a cyclooctyne (B158145) derivative. libretexts.orglibretexts.org This inherent reactivity allows the cycloaddition to proceed rapidly at physiological temperatures without the need for a catalyst. libretexts.org
It is important to note that this compound, being a linear terminal alkyne, does not possess the requisite ring strain to participate in SPAAC as the alkyne component. The "alkyne" in SPAAC refers specifically to highly reactive cyclic alkynes. wikipedia.org Therefore, this compound would not be a direct substrate for promoting this type of reaction. However, it could be chemically modified to incorporate an azide group, which would then allow it to react with a strained cycloalkyne in a SPAAC reaction.
Palladium/Copper-Catalyzed Vinylation Reactions
The terminal alkyne of this compound can be readily converted into a conjugated enyne system through vinylation reactions. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and a vinyl halide, is a premier example of this transformation. numberanalytics.comlibretexts.org The reaction is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically CuI. organic-chemistry.orgwikipedia.org
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl halide to the Pd(0) species is followed by transmetalation from a copper acetylide and subsequent reductive elimination to yield the enyne product. numberanalytics.comwikipedia.org The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base. wikipedia.org
Reacting this compound with a vinyl halide, such as vinyl bromide, under Sonogashira conditions would produce a 1,3-enyne. More advanced methods utilize sulfonium (B1226848) salts as vinylating agents under similar Pd/Cu catalysis. sci-hub.seorganic-chemistry.orgacs.org
Table 3: Representative Conditions for Sonogashira Vinylation
| Component | Example Reagent/Condition | Role | Expected Product with this compound |
| Alkyne | This compound | Substrate | \multirow{5}{*}{\parbox{5cm}{1-((E)-But-1-en-3-yn-1-yl)-4-ethoxy-2-methoxybenzene (from reaction with vinyl bromide)}} |
| Vinylation Agent | Vinyl Bromide or (2-Bromoethyl)diphenylsulfonium triflate | Reaction Partner | |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst | |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst | |
| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine (DIPA) | Activates alkyne, neutralizes HX |
Hydration and Hydrohalogenation of Alkynes
The carbon-carbon triple bond of this compound can undergo addition reactions with water (hydration) and hydrogen halides (hydrohalogenation) to yield valuable carbonyl compounds and vinyl halides, respectively.
Hydration of Alkynes
The addition of water across the triple bond can be controlled to yield either a ketone or an aldehyde, depending on the reaction conditions.
Markovnikov Hydration: In the presence of a strong acid (like H₂SO₄) and a mercury(II) salt catalyst (HgSO₄), water adds across the alkyne following Markovnikov's rule. libretexts.orgyoutube.com The initial product is an enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.comchemistrysteps.com For a terminal alkyne like this compound, this reaction would produce a methyl ketone, specifically 1-(4-ethoxy-2-methoxyphenyl)ethan-1-one.
Anti-Markovnikov Hydration: To achieve anti-Markovnikov addition and form an aldehyde, hydroboration-oxidation is employed. libretexts.org The alkyne is first treated with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition. libretexts.org This step proceeds with anti-Markovnikov regioselectivity. Subsequent oxidative workup with hydrogen peroxide (H₂O₂) in a basic solution replaces the boryl group with a hydroxyl group, forming an enol that tautomerizes to the aldehyde. libretexts.orgkhanacademy.org This sequence would convert this compound to 2-(4-ethoxy-2-methoxyphenyl)acetaldehyde. Advanced methods using ruthenium catalysts have also been developed for this transformation. nih.gov
Hydrohalogenation of Alkynes
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound can be controlled by stoichiometry.
Addition of One Equivalent of HX: The reaction follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. masterorganicchemistry.comkhanacademy.org This results in the formation of a vinyl halide, for example, 1-(1-bromoethenyl)-4-ethoxy-2-methoxybenzene.
Addition of Two Equivalents of HX: When an excess of HX is used, a second addition occurs. This addition also follows Markovnikov's rule, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comlibretexts.org The product would be 1-(1,1-dibromoethyl)-4-ethoxy-2-methoxybenzene.
Anti-Markovnikov Addition of HBr: In the presence of radical initiators like peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in anti-Markovnikov regioselectivity. jove.comlibretexts.org The bromine atom adds to the terminal carbon, yielding a mixture of (E)- and (Z)-1-(2-bromoethenyl)-4-ethoxy-2-methoxybenzene.
Table 4: Summary of Hydration and Hydrohalogenation Products
| Reaction | Reagents | Regioselectivity | Expected Product from this compound |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | 1-(4-Ethoxy-2-methoxyphenyl)ethan-1-one (a ketone) |
| Hydration | 1. 9-BBN or Sia₂BH; 2. H₂O₂, NaOH | Anti-Markovnikov | 2-(4-Ethoxy-2-methoxyphenyl)acetaldehyde (an aldehyde) |
| Hydrohalogenation | 1 eq. HBr | Markovnikov | 1-(1-Bromoethenyl)-4-ethoxy-2-methoxybenzene |
| Hydrohalogenation | 2 eq. HBr | Markovnikov | 1-(1,1-Dibromoethyl)-4-ethoxy-2-methoxybenzene |
| Hydrohalogenation | 1 eq. HBr, Peroxides (ROOR) | Anti-Markovnikov | (E/Z)-1-(2-Bromoethenyl)-4-ethoxy-2-methoxybenzene |
Nucleophilic Additions to the Ethynyl Group
The terminal alkyne functionality of this compound is a key site for nucleophilic attack. Generally, the addition of nucleophiles to alkynes is less facile than to alkenes due to the lower energy of the alkyne's C-C π bonds. However, these reactions can be promoted by the use of strong nucleophiles or catalysts. libretexts.org The electron-donating nature of the ethoxy and methoxy (B1213986) groups on the benzene (B151609) ring increases the electron density of the alkyne, which can influence its reactivity towards nucleophiles.
Common nucleophiles that can add across the triple bond include organometallic reagents, amines, thiols, and alcohols. The regioselectivity of these additions is dictated by both electronic and steric factors. In the case of this compound, the addition of a nucleophile can theoretically lead to two different vinyl derivatives.
Table 1: Potential Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Organocuprate | R₂CuLi | Substituted vinylcuprate intermediate |
| Amine | R₂NH | Enamine |
| Thiol | RSH | Vinyl sulfide |
Research into the nucleophilic addition to N-alkoxyamides has shown that the incorporation of an N-alkoxy group can overcome the inherent stability of the amide carbonyl, allowing for the introduction of two different nucleophiles in a one-pot process. nih.gov While not directly analogous, this highlights how alkoxy groups can be strategically employed to modulate reactivity.
Cycloaddition Reactions
The ethynyl group of this compound can participate in various cycloaddition reactions, serving as a 2π component. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. The electron-rich nature of the arylacetylene influences its reactivity in these transformations.
[2+2] Cycloadditions
[2+2] cycloaddition reactions involve the combination of two 2π electron systems to form a four-membered ring. libretexts.org While thermal [2+2] cycloadditions are often symmetry-forbidden and require photochemical activation, certain activated ketenes or other cumulenes can react with alkynes under thermal conditions. Given the electron-rich character of the alkyne in this compound, it would be expected to react readily with electron-deficient ketenes.
[3+2] Dipolar Cycloadditions
In [3+2] dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. uchicago.eduwikipedia.org The alkyne in this compound, being electron-rich, is expected to be a good reaction partner for electron-deficient 1,3-dipoles. Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu The reaction with azides, for instance, would lead to the formation of a triazole ring, a common motif in medicinal chemistry.
Table 2: Examples of [3+2] Dipolar Cycloaddition Reactions
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Azide (R-N₃) | Triazole |
| Nitrile Oxide (R-CNO) | Isoxazole |
[4+2] Diels-Alder Reactions
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org In this reaction, the alkyne can act as a dienophile, reacting with a conjugated diene. Electron-donating substituents on the dienophile can increase the rate of reaction with electron-deficient dienes. Therefore, this compound is anticipated to be a reactive dienophile in Diels-Alder reactions with dienes bearing electron-withdrawing groups. The resulting product would be a substituted cyclohexadiene derivative. Research on 4-ethynylanisole (B14333) has demonstrated its use in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4+2] cycloaddition. sigmaaldrich.com
Reactivity of the Substituted Benzene Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the ethoxy and methoxy groups.
Further Electrophilic Aromatic Substitution Reactions
The positions for further electrophilic attack on the benzene ring are directed by the existing substituents. The ethoxy and methoxy groups are ortho, para-directing, while the ethynyl group is meta-directing. The strong activating and ortho, para-directing influence of the alkoxy groups is expected to dominate the regioselectivity of these reactions.
Halogenation Studies
Halogenation of the aromatic ring can be achieved using various reagents, such as bromine or chlorine in the presence of a Lewis acid catalyst. libretexts.org Given the directing effects of the substituents, the incoming electrophile (e.g., Br⁺) would be directed to the positions ortho and para to the alkoxy groups. In this compound, the positions ortho to the methoxy group are already substituted. The position ortho to the ethoxy group and meta to the ethynyl group (C5) is the most likely site of substitution.
Table 3: Predicted Regioselectivity of Halogenation
| Reagent | Predicted Major Product |
|---|---|
| Br₂/FeBr₃ | 1-Bromo-4-ethoxy-5-ethynyl-2-methoxybenzene |
Studies on the halogenation of alkynes themselves show that they can react with halogens to form dihaloalkenes and tetrahaloalkanes. masterorganicchemistry.com However, under conditions favoring aromatic substitution, the highly activated ring is expected to be the primary site of reaction.
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic examples of electrophilic aromatic substitution. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while sulfonation is achieved with fuming sulfuric acid. The nitro group would be directed to the same positions as in halogenation. The synthesis of related compounds such as 1-ethynyl-2-methoxy-4-nitrobenzene (B1388075) and 1-ethoxy-4-nitrobenzene has been reported, indicating that nitration of such substituted benzenes is a feasible transformation. chemicalbook.comnist.govresearchgate.net
For sulfonation, the sulfonic acid group (–SO₃H) would also be expected to add to the position ortho to the ethoxy group and meta to the ethynyl group.
Palladium-Catalyzed Enyne-Diyne Benzannulation
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. While specific studies on the palladium-catalyzed enyne-diyne benzannulation of this compound are not widely reported, the molecule possesses the necessary 'enyne' component for such a transformation. In a typical enyne-diyne benzannulation, an enyne (an alkene connected to an alkyne) reacts with a diyne (a molecule with two alkyne groups) in the presence of a palladium catalyst to form a substituted benzene ring. In this context, this compound could potentially react with a diyne to construct a more complex polycyclic aromatic system.
Oxidative Coupling Reactions of Aromatic Rings
The terminal alkyne functionality in this compound is a key reactive site for carbon-carbon bond formation, particularly through oxidative coupling reactions. These reactions, such as the Glaser and Hay couplings, are fundamental in the synthesis of symmetric diynes and have been extensively studied for a variety of terminal alkynes. organic-chemistry.orgwikipedia.orgresearchgate.netrsc.org
The Glaser coupling , one of the oldest methods for the homocoupling of terminal alkynes, typically utilizes a copper(I) salt like CuCl or CuBr in the presence of an oxidant such as air or oxygen and a base, often in an alcoholic or aqueous ammonia (B1221849) solution. wikipedia.org For this compound, this reaction is expected to yield a symmetrical 1,4-bis(4-ethoxy-3-methoxyphenyl)buta-1,3-diyne. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to form the diyne product.
A significant advancement in this area is the Hay coupling , which employs a catalytic amount of a copper(I) salt, typically complexed with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, usually air. organic-chemistry.orgwikipedia.orgrsc.org This method often provides better yields and is more versatile due to the improved solubility of the catalyst complex. organic-chemistry.org The catalytic cycle is believed to involve the oxidation of Cu(I) to Cu(II) by the oxidant, which then facilitates the coupling of the alkyne units.
While specific studies on the oxidative coupling of this compound are not extensively documented in the surveyed literature, the general reactivity of terminal alkynes suggests that it would readily undergo such transformations. The electronic effects of the ethoxy and methoxy substituents, being electron-donating, would influence the reactivity of the alkyne. A hypothetical reaction scheme is presented below.
Hypothetical Oxidative Coupling of this compound:
| Coupling Reaction | Catalyst System | Expected Product |
| Glaser Coupling | CuCl, NH4OH, O2 | 1,4-bis(4-ethoxy-3-methoxyphenyl)buta-1,3-diyne |
| Hay Coupling | CuCl, TMEDA, Air | 1,4-bis(4-ethoxy-3-methoxyphenyl)buta-1,3-diyne |
Further research could explore the optimization of reaction conditions, such as solvent, temperature, and catalyst loading, to achieve high yields of the corresponding diyne. Such symmetrical diynes derived from this compound could be of interest as building blocks for conjugated polymers and macrocycles.
Transformations of the Ether Linkages
The methoxy and ethoxy groups on the aromatic ring of this compound offer additional sites for chemical modification. These transformations can involve the cleavage of the ether bonds or rearrangements of the aromatic system.
The cleavage of aryl ethers is a common transformation in organic synthesis, often requiring harsh conditions due to the stability of the ether bond. masterorganicchemistry.com Strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr) are classic reagents for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion in an SN2-type reaction on the less sterically hindered alkyl group. masterorganicchemistry.com
Lewis acids, such as boron tribromide (BBr3) or aluminum chloride (AlCl3), are also powerful reagents for ether cleavage. nih.gov The selectivity of ether cleavage in a molecule with multiple ether functionalities, such as this compound, can be challenging. Generally, the cleavage of a methyl ether is often favored over an ethyl ether under certain conditions due to the nature of the SN2 transition state. However, the specific regioselectivity would depend on the chosen reagent and reaction conditions. For instance, some reagents show selectivity for cleaving methoxy groups adjacent to a hydroxyl group or a carbonyl group, a feature not present in the starting molecule. nih.govnih.govresearchgate.net
Following cleavage, the resulting phenol(s) can be further derivatized, for example, by acylation or alkylation, to introduce new functional groups. The selective deprotection of one ether group while leaving the other and the ethynyl group intact would be a valuable synthetic strategy.
Potential Reagents for Ether Cleavage and Their General Selectivity:
| Reagent | General Application/Selectivity | Potential Outcome for this compound |
| HBr, HI | General aryl ether cleavage | Cleavage of both methoxy and ethoxy groups, potential for reaction with the alkyne |
| BBr3 | Strong Lewis acid for ether cleavage | Likely cleavage of both ether groups |
| AlCl3 | Lewis acid, sometimes used in Friedel-Crafts reactions | Potential for cleavage and other aromatic substitutions |
Aromatic rearrangements, such as the Claisen rearrangement, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The classic aromatic Claisen rearrangement involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol (B47542). libretexts.orglibretexts.org
For this compound to undergo a Claisen rearrangement, it would first need to be converted to the corresponding allyl ether. This would typically involve the selective cleavage of one of the existing ether linkages to form a phenol, followed by allylation (e.g., with an allyl halide in the presence of a base).
Assuming the selective formation of an allyl ether at either the 1- or 2-position, a subsequent thermal or Lewis acid-catalyzed rearrangement would be expected. The regioselectivity of the rearrangement (i.e., which ortho position the allyl group migrates to) would be influenced by the steric and electronic effects of the remaining substituents. The electron-donating nature of the alkoxy groups generally directs incoming groups to the ortho and para positions. wikipedia.org Given that the para position is occupied by the ethynyl group, migration would be directed to an available ortho position.
Vinyl ethers are valuable monomers and synthetic intermediates. researchgate.netacademie-sciences.frredalyc.orgmultijournals.org The synthesis of vinyl ethers from aryl ether precursors like this compound is not a direct transformation. It would necessitate the conversion of one of the ether groups into a hydroxyl group to form a phenol.
Once the corresponding phenol is obtained, several methods can be employed for its conversion to a vinyl ether. A common industrial method is the Reppe process, which involves the reaction of a phenol with acetylene (B1199291) under basic conditions. datapdf.com However, milder, more modern methods are often preferred in laboratory settings. These include:
Transetherification: The reaction of a phenol with a vinyl ether, such as ethyl vinyl ether, catalyzed by a transition metal complex (e.g., palladium or iridium complexes), can lead to the formation of the desired aryl vinyl ether. academie-sciences.fracs.org
Copper-catalyzed coupling: The coupling of phenols with vinylboronic acids or their equivalents, or with vinyl stannanes, in the presence of a copper catalyst is another effective method. datapdf.comacs.org
Dehydrohalogenation: The synthesis of a 2-haloethyl ether from the phenol, followed by base-induced elimination, can also yield a vinyl ether. datapdf.com
The choice of method would depend on the desired yield, scalability, and tolerance of other functional groups in the molecule, particularly the sensitive ethynyl group.
Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific compound This compound . Despite the existence of data for structurally related molecules, no specific research findings containing advanced spectroscopic characterization for this particular compound are publicly available at this time.
The requested article, which was to be structured around a detailed outline including advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic techniques, cannot be accurately generated without this foundational data. Methodologies such as multi-dimensional NMR (COSY, HSQC, HMBC, NOESY), dynamic NMR, solid-state NMR, and vibrational analysis through IR and Raman spectroscopy require specific experimental results for a scientifically accurate discussion.
While spectroscopic data exists for related compounds such as 1-ethynyl-4-methoxybenzene, 1-ethoxy-2-methoxybenzene (B107308), and other substituted alkynes and anisoles, extrapolating this information to create a detailed analysis of this compound would be speculative and would not meet the standards of scientific accuracy. The precise substitution pattern of the ethoxy, ethynyl, and methoxy groups on the benzene ring uniquely influences the chemical shifts, coupling constants, and vibrational modes. Without direct experimental measurement, any discussion of these properties would be purely theoretical.
Consequently, the creation of data tables and the reporting of detailed research findings for the specified analytical techniques for this compound is not possible. Further research and publication by the scientific community would be required to enable a detailed spectroscopic analysis of this compound.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Dynamic Studies
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in chemical analysis, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For 1-Ethoxy-4-ethynyl-2-methoxybenzene, the theoretical exact mass and elemental composition can be calculated, which serves as a benchmark for experimental verification. This precise measurement is crucial for confirming the identity of the synthesized compound and ensuring its purity.
Table 1: Theoretical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Calculated Exact Mass | 176.08373 u |
| Elemental Composition | |
| Carbon (C) | 74.98% |
| Hydrogen (H) | 6.86% |
| Oxygen (O) | 18.16% |
Note: The data in this table is theoretical and serves as a reference for experimental HRMS analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Characterization
Tandem mass spectrometry, or MS/MS, is a technique where ions are fragmented and the resulting fragment ions are analyzed. This process provides detailed structural information by revealing how a molecule breaks apart. In a typical MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions would be detected.
Table 2: Plausible Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 176 | 148 | C₂H₄ (Ethene) | 4-Ethynyl-2-methoxyphenol ion |
| 176 | 147 | C₂H₅ (Ethyl radical) | [M-C₂H₅]⁺ |
| 148 | 133 | CH₃ (Methyl radical) | Dihydroxyethynylbenzene ion |
| 148 | 120 | CO (Carbon monoxide) | [C₈H₈O]⁺ |
Note: The fragmentation pathway and fragment structures presented in this table are theoretical and based on general principles of mass spectrometry. Experimental verification is required.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:
The exact bond lengths and angles between all atoms.
The conformation of the ethoxy and methoxy (B1213986) groups relative to the benzene (B151609) ring.
The planarity of the benzene ring and the geometry of the ethynyl (B1212043) substituent.
The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-π stacking.
Currently, there are no publicly available crystal structures for this compound in the Cambridge Crystallographic Data Centre (CCDC). However, the crystallographic analysis of structurally similar compounds, such as other substituted dimethoxybenzene derivatives, has been successfully performed. nih.gov These studies demonstrate the utility of X-ray crystallography in providing definitive structural proof and understanding intermolecular interactions in the solid state. nih.gov Should single crystals of this compound be obtained, X-ray diffraction would be the definitive method for its solid-state structural characterization.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of publicly accessible scientific literature and chemical databases, no specific computational or theoretical studies focused on the compound This compound were identified. While research exists on related substituted benzene, ethynylbenzene, and anisole (B1667542) derivatives, data pertaining to the precise quantum chemical calculations, molecular dynamics simulations, and electronic structure analyses for this particular molecule could not be located.
The requested article, which was to be structured around a detailed outline of computational and theoretical chemistry topics—including Density Functional Theory (DFT), ab initio methods, and molecular dynamics (MD) simulations—cannot be generated without primary research data. The creation of scientifically accurate content for the specified sections and subsections, such as geometry optimization, vibrational frequencies, HOMO/LUMO analysis, and conformational landscape, is contingent upon the availability of published research dedicated to "this compound."
General computational methodologies for similar compounds are well-documented. For instance, DFT is a common method for investigating the electronic structure of substituted benzenes, and MD simulations are frequently used to explore their conformational flexibility. However, the specific energetic, spectroscopic, and reactivity parameters are unique to the molecular structure of this compound, and extrapolating data from other molecules would be scientifically inaccurate.
Therefore, until research specifically investigating the computational and theoretical properties of this compound is published, a detailed article on this subject cannot be written.
Computational and Theoretical Studies on 1 Ethoxy 4 Ethynyl 2 Methoxybenzene
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for mapping the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For a molecule like 1-ethoxy-4-ethynyl-2-methoxybenzene, with its reactive ethynyl (B1212043) group and substituted aromatic ring, computational methods can provide invaluable insights into various transformations.
The exploration of a reaction mechanism computationally begins with the identification of stationary points on the potential energy surface, namely the reactants, products, and, most importantly, the transition states. A transition state is a first-order saddle point, representing the energy maximum along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these transient structures.
Once a transition state is located and its structure is optimized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located transition state indeed connects the desired species. This analysis provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. For instance, in a hypothetical cycloaddition reaction involving the ethynyl group of this compound, IRC analysis would reveal the asynchronous or synchronous nature of the bond-forming processes.
Table 1: Illustrative Data from a Hypothetical Transition State Calculation for a Reaction of this compound
| Parameter | Value |
| Computational Method | B3LYP/6-31G(d) |
| Reactant Energy (Hartree) | -XXX.XXXXXX |
| Transition State Energy (Hartree) | -XXX.YYYYYY |
| Product Energy (Hartree) | -XXX.ZZZZZZ |
| Activation Energy (kcal/mol) | (E_TS - E_Reactant) * 627.51 |
| Reaction Energy (kcal/mol) | (E_Product - E_Reactant) * 627.51 |
| Imaginary Frequency (cm⁻¹) | -ν |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Many reactions involving substituted ethynylbenzenes can yield multiple regioisomeric and stereoisomeric products. Computational chemistry is instrumental in predicting the likely outcome of such reactions. By calculating the activation energies for all possible reaction pathways, the most favorable pathway, and therefore the major product, can be identified.
For this compound, the directing effects of the ethoxy and methoxy (B1213986) groups would significantly influence the regioselectivity of reactions such as electrophilic additions to the aromatic ring or cycloadditions involving the ethynyl group. Theoretical studies on the [3+2] cycloaddition reactions of azides with ethynylbenzene have demonstrated that density functional theory (DFT) methods can accurately predict the meta regioselectivity observed experimentally. imist.ma Similar computational approaches could be applied to predict the regiochemical outcome of reactions involving this compound.
The stereoselectivity of a reaction can also be predicted by comparing the activation energies of the transition states leading to different stereoisomers. For example, in a reaction creating a new chiral center, the relative energies of the transition states leading to the R and S enantiomers would determine the enantiomeric excess.
Table 2: Hypothetical Calculated Activation Energies for Different Regioisomeric Pathways
| Reaction Pathway | Transition State Energy (Hartree) | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| Pathway A (ortho-attack) | -XXX.AAAAAA | 0.0 (Reference) | Yes |
| Pathway B (meta-attack) | -XXX.BBBBBB | +X.X | No |
| Pathway C (para-attack) | -XXX.CCCCCC | +Y.Y | No |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Spectroscopic Property Prediction and Experimental Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, computational predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra would be highly valuable.
DFT and time-dependent DFT (TD-DFT) are the workhorse methods for these predictions. For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental IR or Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
While no specific computational spectroscopic data for this compound has been published, studies on related molecules like anisole (B1667542) and its derivatives have shown excellent agreement between computed and experimental spectra. aip.orgijert.org This provides confidence that similar computational approaches would yield reliable spectroscopic predictions for the title compound.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (δ, ppm) | Calculated chemical shifts for each proton | Observed chemical shifts |
| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon | Observed chemical shifts |
| IR (ν, cm⁻¹) | Calculated vibrational frequencies | Observed absorption bands |
| Raman (ν, cm⁻¹) | Calculated Raman active frequencies | Observed Raman shifts |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Functional Materials
The design of functional organic materials often relies on the precise arrangement of molecular components to achieve desired optical, electronic, or liquid crystalline properties. The tailored substitution pattern of 1-Ethoxy-4-ethynyl-2-methoxybenzene makes it a promising precursor for several classes of advanced materials.
Synthesis of Conjugated Polymers and Oligomers for Optoelectronic Applications
The terminal ethynyl (B1212043) group is a key functional group for the synthesis of conjugated polymers via cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the facile connection of aromatic units, building up the polymer backbone. The presence of two different alkoxy groups (ethoxy and methoxy) offers a means to fine-tune the solubility and electronic properties of the resulting polymers. For instance, the alkoxy groups can enhance solubility in common organic solvents, which is crucial for solution-based processing of thin films for devices. Furthermore, their electron-donating character can raise the HOMO (Highest Occupied Molecular Orbital) energy level of the polymer, which is a critical parameter in tuning the emission color in OLEDs and optimizing the open-circuit voltage in OPVs.
A hypothetical polymerization of this compound with a dihaloarene could lead to a polymer with the following repeating unit:
Where 'Ar' represents the dihaloarene comonomer. The specific properties of such a polymer would be highly dependent on the choice of 'Ar'.
| Potential Property | Influence of this compound |
| Solubility | The ethoxy and methoxy (B1213986) groups can improve solubility in organic solvents. |
| Electronic Properties | The electron-donating alkoxy groups can raise the HOMO level of the polymer. |
| Morphology | The unsymmetrical substitution may influence the packing and ordering of polymer chains. |
| Processability | Enhanced solubility allows for easier fabrication of thin films from solution. |
Building Blocks for Liquid Crystals and Non-Linear Optical Materials
The rigid, linear nature of the ethynylbenzene core is a common feature in the design of liquid crystalline materials. While direct studies on liquid crystals derived from this compound are scarce, related compounds such as 1-Ethoxy-4-ethynylbenzene are commercially available as building blocks for liquid crystals. The introduction of alkoxy groups can influence the mesophase behavior and clearing points of liquid crystals. The dissymmetry of this compound could potentially lead to the formation of novel mesophases.
In the realm of non-linear optical (NLO) materials, molecules with a high degree of conjugation and a significant difference in electron density across the molecule (a large dipole moment) are desirable. The ethynylbenzene scaffold provides the necessary conjugation. While the two alkoxy groups are both electron-donating, their different steric and electronic profiles, combined with the potential for further functionalization, could be exploited to create push-pull systems with significant NLO responses. Theoretical studies on other polycyclic aromatic hydrocarbons have shown that the strategic placement of donor and acceptor groups can lead to large hyperpolarizability values, a key metric for NLO performance. nih.gov
| Material Type | Potential Role of this compound |
| Liquid Crystals | The rigid core can act as a mesogenic unit. The alkoxy groups can influence phase transitions. |
| Non-Linear Optical Materials | The conjugated system can be functionalized to create push-pull structures with high hyperpolarizability. |
Scaffold for Supramolecular Architectures and Nanomaterials
Supramolecular chemistry involves the self-assembly of molecules into well-defined, ordered structures through non-covalent interactions. The specific shape and functional groups of a molecule dictate its self-assembly behavior. Alkoxy-substituted benzene (B151609) derivatives have been shown to form a variety of two-dimensional supramolecular networks on surfaces, with the nature of the alkoxy chains influencing the resulting nanostructure. acs.org
The ethynyl group of this compound can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding (if halogenated). Furthermore, the distinct alkoxy groups could provide a means to direct the assembly process with greater precision. While no specific examples utilizing this compound in supramolecular chemistry have been reported, its structural features suggest it could be a valuable tool for the bottom-up construction of complex nanomaterials. For instance, it could be incorporated into larger molecular frameworks, such as pillar[n]arenes, which are known to be versatile building blocks for supramolecular systems. ugent.be
Building Blocks for Complex Organic Molecules
The reactivity of the ethynyl group, coupled with the directing effects of the alkoxy substituents, makes this compound a useful starting material for the synthesis of more complex organic molecules.
Synthesis of Polycyclic Aromatic Compounds and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with diverse applications, from organic electronics to chemical sensors. wikipedia.orgyoutube.com The synthesis of complex PAHs often involves the cyclization of appropriately substituted precursors. The ethynyl group of this compound is a prime candidate for participating in various cyclization reactions, such as benzannulation reactions, to build up larger aromatic systems. The alkoxy groups can influence the regioselectivity of these cyclizations and can be retained in the final product to modulate its properties.
Similarly, the ethynyl group can be a key component in the synthesis of various heterocyclic systems. For example, it can undergo cycloaddition reactions with azides to form triazoles or participate in transition metal-catalyzed annulation reactions to form a wide array of heterocycles. While specific examples involving this compound are not documented, the synthesis of furo[2,3-b]pyridine (B1315467) derivatives through the annulation of enyne-amides with enaminones highlights the utility of ethynyl-containing precursors in heterocyclic synthesis. acs.org
Ligands for Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. youtube.com The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. While there are no specific reports of this compound itself acting as a ligand, its ethynyl group can be readily transformed into functionalities that are known to coordinate with transition metals.
For example, the terminal alkyne can be deprotonated to form an acetylide, which can bind to various transition metals. Furthermore, the ethynyl group can be used as a handle to attach the molecule to a larger ligand scaffold. The alkoxy groups can electronically tune the properties of the resulting ligand, which in turn can influence the catalytic activity of the metal center. The development of novel ligands is a continuous effort in the field of catalysis, and versatile building blocks like this compound could provide access to new ligand structures with unique properties.
Role in Catalyst Development and Ligand Design
The design of effective ligands is paramount in the field of catalysis, as they can profoundly influence the activity, selectivity, and stability of a metal catalyst. The rigid, linear geometry of the ethynyl group, combined with the electronic character of the substituted benzene ring in this compound, makes it an interesting scaffold for ligand synthesis.
Although specific examples of catalysts directly incorporating this compound are not prevalent in the current literature, the broader class of arylalkynes is widely used in the construction of ligands for a variety of transition metal-catalyzed reactions. These ligands can coordinate to metal centers through the alkyne's π-system or can be further functionalized to create multidentate ligands. The alkoxy groups on the aromatic ring can serve to modulate the electron-donating properties of the ligand, thereby influencing the catalytic cycle.
Researchers in organometallic chemistry often utilize Sonogashira, Heck, and other cross-coupling reactions to elaborate on arylalkyne structures, leading to the synthesis of complex ligands with tailored steric and electronic properties. The potential of this compound in this context lies in its ability to act as a foundational piece in the modular construction of such sophisticated ligand architectures.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Green Synthetic Routes
The synthesis of functionalized alkynes often relies on classic methodologies that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 1-ethoxy-4-ethynyl-2-methoxybenzene.
A promising approach lies in the refinement of the Sonogashira cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com Traditional Sonogashira couplings often utilize palladium catalysts, copper co-catalysts, and amine bases, which can present challenges in terms of catalyst recovery and toxicity. wikipedia.orglibretexts.org Future investigations could focus on:
Heterogeneous Catalysis: The development of solid-supported catalysts, such as palladium or copper nanoparticles on materials like silica (B1680970) or graphitic carbon, could facilitate easier catalyst separation and recycling, aligning with the principles of green chemistry. nih.gov
Copper-Free Sonogashira Reactions: Exploring copper-free conditions is crucial to mitigate the environmental and potential biological toxicity associated with copper. libretexts.orgorganic-chemistry.org
Aqueous Media: The use of water as a solvent, potentially with the aid of surfactants, would be a significant step towards a greener synthesis, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org
Another avenue for exploration is the direct C-H functionalization of a suitable 1-ethoxy-2-methoxybenzene (B107308) precursor. While challenging, the direct introduction of an ethynyl (B1212043) group would be a highly atom-economical approach, minimizing the formation of stoichiometric byproducts. pnas.org
Exploration of Unconventional Reactivity Pathways and Catalytic Systems
The ethynyl group in this compound is a versatile functional handle for a wide array of chemical transformations. openaccesspub.org The electronic nature of the benzene (B151609) ring, influenced by the electron-donating ethoxy and methoxy (B1213986) groups, can be expected to activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the activating groups. libretexts.orgmsu.edu However, the ethynyl group itself has an electron-withdrawing inductive effect. rsc.org This interplay of electronic effects could lead to interesting and potentially unconventional reactivity.
Future research could explore:
Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions and 1,3-dipolar cycloadditions ("click chemistry"), to construct complex polycyclic and heterocyclic systems. pnas.orgnumberanalytics.com The specific substitution pattern of the benzene ring may influence the regioselectivity and stereoselectivity of these reactions.
Hydrofunctionalization Reactions: The addition of various X-H bonds (where X can be N, O, S, etc.) across the triple bond can lead to a diverse range of functionalized vinyl derivatives. The development of novel catalytic systems, potentially based on earth-abundant metals, for these transformations would be of significant interest.
Polymerization: The ethynyl group can serve as a monomer for the synthesis of conjugated polymers. openaccesspub.org The resulting poly(phenyleneethynylene)s could exhibit interesting photophysical and electronic properties, with potential applications in organic electronics.
Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Investigating the photocatalytic activation of the alkyne or the aromatic ring could unlock new reaction pathways for the synthesis of novel compounds. rsc.org
Integration into Advanced Functional Systems with Tunable Properties
The combination of a rigid ethynyl linker and a functionalized aromatic core makes this compound an attractive building block for the construction of advanced functional materials. The ethoxy and methoxy groups can influence the solubility, processability, and intermolecular interactions of the resulting materials.
Unexplored avenues in this area include:
Covalent Organic Frameworks (COFs): The use of this compound as a linker in the synthesis of COFs could lead to materials with well-defined porous structures. nih.gov These COFs could be investigated for applications in gas storage, separation, and catalysis. The ethynyl linkage would contribute to the rigidity and electronic conjugation of the framework. nih.gov
Liquid Crystals: The rigid, linear nature of the ethynylbenzene unit suggests that derivatives of this compound could exhibit liquid crystalline properties. By carefully designing the molecular structure, it may be possible to create new thermotropic liquid crystals with specific phase behaviors and optical properties.
Molecular Switches: The electronic properties of the system could potentially be modulated by external stimuli, such as light or pH, leading to the development of molecular switches. The interplay between the electron-donating alkoxy groups and the conjugated system could be harnessed for this purpose.
Synergistic Experimental and Computational Approaches for Rational Design and Discovery
The integration of computational chemistry with experimental work can significantly accelerate the discovery and development of new molecules and materials with desired properties. nih.gov For this compound, computational studies can provide valuable insights that are difficult to obtain through experiments alone.
Future research should leverage this synergy by:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict activation barriers, and understand the regioselectivity and stereoselectivity of various reactions involving the target molecule. nih.govkuleuven.be This can guide the design of more efficient synthetic routes and the discovery of novel reactivity.
Designing Functional Materials: Computational modeling can be used to predict the electronic and photophysical properties of polymers and COFs derived from this compound. beilstein-journals.org This would allow for the in-silico screening of potential materials for specific applications, such as in organic light-emitting diodes (OLEDs) or solar cells, before embarking on time-consuming and resource-intensive experimental synthesis.
Understanding Intermolecular Interactions: Molecular dynamics simulations can be used to study the self-assembly and packing of molecules in the solid state or in solution. This can provide insights into the formation of liquid crystalline phases or the morphology of thin films, which are crucial for the performance of organic electronic devices.
By combining the predictive power of computational chemistry with targeted experimental validation, researchers can rationally design new experiments and accelerate the exploration of the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethoxy-4-ethynyl-2-methoxybenzene, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. For example, ethynylation of a substituted benzene precursor (e.g., 4-ethoxy-2-methoxybromobenzene) with ethynylbenzene derivatives is common. Catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ are used to enhance yield and selectivity. Reaction temperature (60–80°C) and solvent choice (THF or DMF) are critical for minimizing decomposition .
- Validation : Purity is confirmed via HPLC (>95%) and structural characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures : Use PPE compliant with EU Directive 89/686/EEC, including nitrile gloves and EN143-certified respirators for particulate protection. Conduct reactions in fume hoods to avoid inhalation of vapors. Toxicity data remain incomplete, so treat the compound as potentially hazardous and adhere to institutional biosafety level 2 (BSL-2) guidelines .
Q. How can researchers characterize the physical and chemical properties of this compound experimentally?
- Analytical Techniques :
- Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Polarity : Measure logP values via reverse-phase HPLC or shake-flask methods. Reference data from PubChem or ECHA databases for benchmarking .
Advanced Research Questions
Q. How do electronic effects of substituents (ethoxy, ethynyl, methoxy) influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The ethoxy group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution, while the ethynyl group facilitates π-π interactions in palladium-catalyzed couplings. Computational studies (DFT) can model charge distribution to predict regioselectivity. Compare with analogs like 1-tert-butoxy-4-(2-methoxyethyl)benzene to isolate substituent effects .
- Experimental Validation : Use Hammett constants (σ) to correlate substituent electronic profiles with reaction rates.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Critical Analysis : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity-driven artifacts. Reproduce studies using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity) and validate compound purity via LC-MS. Cross-reference with structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzophenone derivatives) to identify structure-activity relationships .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Proposed Framework :
Bioaccumulation Potential : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate logKow and BCF values.
Degradation Studies : Perform OECD 301B ready biodegradability tests under aerobic conditions.
Tiered Testing : If QSAR predictions indicate high persistence, proceed to algal toxicity (OECD 201) and Daphnia magna acute toxicity assays (OECD 202) .
Q. What computational tools are effective for modeling the compound’s interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450).
- MD Simulations : GROMACS or AMBER for analyzing stability of ligand-protein complexes over 100-ns trajectories.
- Validation : Compare in silico results with experimental IC₅₀ values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
